molecular formula C29H32F3N5O3 B609724 OICR-9429

OICR-9429

Numéro de catalogue: B609724
Poids moléculaire: 555.6 g/mol
Clé InChI: DJOVLOYCGXNVPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'OICR-9429 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le produit final est obtenu par une série de réactions, comprenant la formation de liaison amide et la cyclisation . Les détails spécifiques des conditions réactionnelles et des réactifs utilisés sont propriétaires et ne sont pas divulgués publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle d'this compound ne sont pas largement documentées. Il est probable que la synthèse suive des étapes similaires à la préparation à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Molecular Binding Characteristics

OICR-9429 binds to the WIN (WDR5-interacting) site of WDR5 with high specificity:

ParameterValue (nM)Measurement MethodSource
WDR5 Binding (Kd)93 ± 28ITC/Biacore
MLL-WIN Disruption64 ± 4Competitive assay
Histone H3 Disruption>1,000Fluorescence

This competitive inhibition prevents the formation of the WDR5-MLL complex, which is critical for histone H3K4 methylation .

Selectivity Profile

This compound exhibits >100-fold selectivity over other epigenetic targets:

TargetSelectivity RatioAssay Type
BET Bromodomains>150xFP/SPR
Methyltransferases>100xEnzymatic assays
Non-epigenetic targets>100xBroad panel

Negative control compound OICR-0547 (structurally similar but inactive) confirms target specificity .

Cellular Mechanism of Action

In bladder cancer (BCa) models, this compound demonstrates dose-dependent effects:

Cellular ProcessIC50 RangeKey Observations
Proliferation inhibition20-50 μMG1/S phase arrest
Apoptosis induction40-60 μMCaspase-3 activation
Chemosensitization30 μMSynergy with cisplatin (2x efficacy)

Mechanistically, it reduces H3K4me3 levels at promoters of oncogenes like BIRC5, CCNB1, and PD-L1 .

In Vivo Pharmacodynamics

In xenograft models (T24 cells):

ParameterThis compound MonotherapyThis compound + Cisplatin
Tumor volume reduction58%82%
Toxicity incidence0%Reduced cisplatin nephrotoxicity

Administered via intraperitoneal injection (30 mg/kg, Q2D) in 5% DMSO/40% PEG300 vehicle .

Structural Determinants of Activity

Key functional groups critical for WDR5 binding:

  • Pyridopyrimidine core : Forms hydrophobic interactions with WDR5 pocket

  • Fluorophenyl group : Enhances binding affinity via π-stacking

  • Amide linker : Stabilizes interaction with Arg37 and Ser49 residues

Negative control OICR-0547 lacks the fluorophenyl group, explaining its inactivity .

Limitations in Available Data

No peer-reviewed studies currently describe:

  • Synthetic pathways for this compound

  • Degradation/metabolic reactions in biological systems

  • Detailed structure-activity relationship (SAR) beyond WDR5 binding

Current understanding derives entirely from target engagement and phenotypic studies .

Comparaison Avec Des Composés Similaires

OICR-9429 est unique en son genre par sa forte affinité et sa sélectivité pour WDR5. Des composés similaires comprennent :

Ces composés partagent l'objectif commun de perturber les interactions de WDR5 mais diffèrent par leurs sites de liaison, leurs affinités et leurs applications spécifiques.

Activité Biologique

OICR-9429 is a high-affinity antagonist of the WDR5 protein, which plays a critical role in various biological processes, particularly in the context of cancer. This article explores the biological activity of this compound, detailing its mechanism of action, selectivity, and effects on various cancer cell types.

Chemical Structure :
this compound is chemically described as N-[2-(4-Methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its high purity (≥98%) ensures reliable experimental results.

Binding Affinity :
this compound exhibits a binding affinity characterized by a dissociation constant (KdK_d) of 93 nM and an inhibitory concentration (IC50IC_{50}) of 64 nM, specifically disrupting the interaction between WDR5 and MLL1 (Mixed-Lineage Leukemia 1) proteins . This disruption is crucial as the WDR5-MLL1 complex is involved in the methylation of histone H3 at lysine 4 (H3K4), an important marker for active gene transcription.

Selectivity Profile

This compound demonstrates remarkable selectivity for WDR5 over a range of other targets:

  • Methyltransferases : Selective against 22 different methyltransferases.
  • Kinases and Other Targets : It shows no significant binding to over 250 human kinases, GPCRs (G protein-coupled receptors), ion channels, and transporters .

This selectivity makes this compound a valuable tool for studying WDR5's role in cellular processes without off-target effects.

Acute Myeloid Leukemia (AML)

In studies involving human AML cells expressing C/EBPα p30, this compound has been shown to:

  • Inhibit Proliferation : Significantly reduces cell viability.
  • Induce Differentiation : Promotes differentiation in p30-expressing AML cells, highlighting its potential therapeutic application against AML driven by specific mutations .

Breast Cancer

Research has demonstrated that treatment with this compound leads to:

  • Reduced Colony Formation : In LM2 and MDA-MB-453 triple-negative breast cancer cell lines, colony formation ability was significantly impaired after treatment with this compound at concentrations as low as 20 μM .

Neuroblastoma

In neuroblastoma models, this compound inhibits cell proliferation by disrupting the WDR5-MYCN complex, which is pivotal for MYCN-driven tumorigenesis .

Summary of Key Research Findings

Study FocusCell Line / ModelConcentration UsedKey Findings
Acute Myeloid LeukemiaHuman AML CellsVariesInhibits proliferation and induces differentiation
Breast CancerLM2 and MDA-MB-45320 μM - 30 μMReduces colony formation significantly
NeuroblastomaNeuroblastoma CellsNot specifiedBlocks formation of WDR5-MYCN complex
Colon CancerHCT116, LoVo, RKONot specifiedReduces cell viability but less effective than WDR5 depletion

Case Studies

  • AML Treatment : A study indicated that this compound effectively inhibited the growth of AML cells with specific mutations. The mechanism involves blocking the interaction between WDR5 and MLL1, leading to reduced histone methylation associated with oncogenic transcriptional programs .
  • Breast Cancer Inhibition : In experiments with MDA-MB-453 cells treated with this compound at varying concentrations (20 μM and 30 μM), significant reductions in colony formation were observed. The study also highlighted differential sensitivity among various breast cancer cell lines to this compound .

Propriétés

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVLOYCGXNVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.